![molecular formula C13H5Cl3F3N3 B3034074 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 135782-73-9](/img/structure/B3034074.png)
8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Vue d'ensemble
Description
8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C13H5Cl3F3N3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- One-Pot Synthesis: A novel synthesis method using microwave irradiation for creating substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines has been developed. This process starts from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, characterized by 1H NMR, MS, and elemental analysis (Yang et al., 2015).
- Crystal Structure Analysis: Studies have determined the crystal structure of similar compounds derived from 8-chloro-[1,2,4]triazolo[4,3-a]pyridine, emphasizing their molecular and space group configurations (Wang et al., 2018).
Antifungal and Insecticidal Activities
- Antifungal Properties: Some derivatives of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine have demonstrated weak antifungal activities, highlighting their potential in biological applications (Yang et al., 2015).
- Biological Activity Against Plant Pathogens: Specific compounds have shown inhibitory effects against various plant pathogens, suggesting their utility in agricultural contexts (Wang et al., 2018).
- Insecticidal Properties: Some novel sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety were found to have good insecticidal activity, which could be of significant interest in pest control research (Xu et al., 2017).
Herbicidal Efficacy
- Weed Control: Compounds structurally similar to 8-chloro-[1,2,4]triazolo[4,3-a]pyridine have shown excellent herbicidal activity, indicating their potential use in managing unwanted vegetation (Moran, 2003).
Theoretical and Computational Studies
- DFT Calculations: Density Functional Theory (DFT) studies on similar triazolopyridine compounds provide insights into their electronic properties and potential applications in various fields, including materials science (Mu et al., 2015).
Applications in Organic Chemistry
- Development of Heterocyclic Systems: The compound has been utilized in the synthesis of new polyheterocyclic systems, particularly focusing on derivatives containing the 1,2,4-triazine moiety, which are of interest in organic and medicinal chemistry (Abdel-Monem, 2010).
Mécanisme D'action
Target of Action
The primary targets of 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine are currently unknown. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class of compounds , which have been synthesized for various applications . .
Mode of Action
As a member of the [1,2,4]triazolo[4,3-a]pyridine class, it may share similar properties with other compounds in this class
Biochemical Pathways
The [1,2,4]triazolo[4,3-a]pyridine class of compounds has been associated with various applications , suggesting that they may interact with multiple biochemical pathways
Propriétés
IUPAC Name |
8-chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl3F3N3/c14-7-1-2-8(9(15)4-7)11-20-21-12-10(16)3-6(5-22(11)12)13(17,18)19/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZECSGOVEUPZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl3F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133277 | |
| Record name | 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-73-9 | |
| Record name | 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



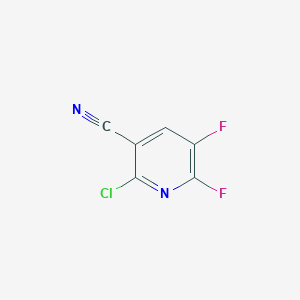
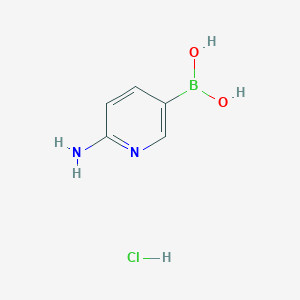
![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)
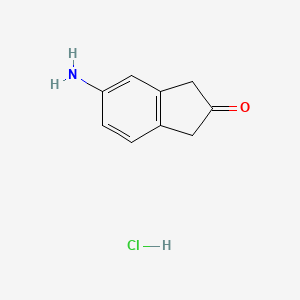
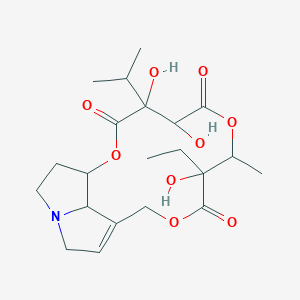
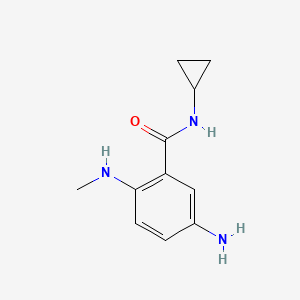
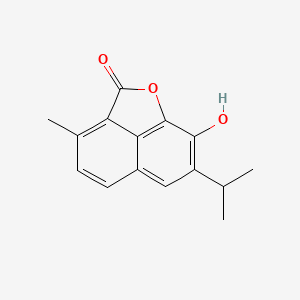
![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)
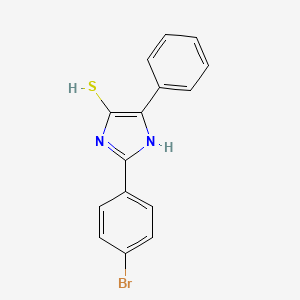
![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)

